Ilaprazole

Catalog No.
S530463
CAS No.
172152-36-2
M.F
C19H18N4O2S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilaprazole

CAS Number

172152-36-2

Product Name

Ilaprazole

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

HRRXCXABAPSOCP-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

solubility

Soluble in DMSO

Synonyms

Ilaprazole; IY81149; IY-81149; IY 81149; trade name Noltec.

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

The exact mass of the compound Ilaprazole is 366.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - 2-Pyridinylmethylsulfinylbenzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilaprazole and Helicobacter Pylori Infection

Helicobacter pylori (H. pylori) is a type of bacteria that can infect the stomach. Infection with H. pylori is a major cause of peptic ulcers. Scientific research has shown that Ilaprazole, when combined with antibiotics, is effective in treating H. pylori infections. This can help to reduce the risk of peptic ulcers and their complications [Source: National Institutes of Health (.gov) on peptic ulcers - ].

Ilaprazole and Gastroesophageal Reflux Disease (GERD)

GERD is a condition in which stomach acid flows back up into the esophagus, the tube that connects the mouth to the stomach. This can cause heartburn and other symptoms. Scientific research has shown that Ilaprazole is effective in treating GERD and preventing its recurrence [Source: National Institutes of Health (.gov) on GERD - ].

Additional Areas of Research

Ilaprazole is also being studied for its potential role in other conditions, such as:

  • Esophageal cancer [Source: Wiley Online Library - Ilaprazole and risk of esophageal adenocarcinoma: a nested case-control analysis - ]
  • Pneumonia [Source: National Institutes of Health (.gov) clinical trial on the use of Ilaprazole to prevent ventilator-associated pneumonia - ]

Ilaprazole is a novel proton pump inhibitor (PPI) primarily utilized in the treatment of various gastrointestinal disorders, including dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcers. Developed by Il-Yang Pharmaceutical Co. in South Korea, ilaprazole has been marketed under the trade name Noltec. Its chemical structure is characterized as a substituted benzimidazole, with the molecular formula C₁₉H₁₈N₄O₂S and a molar mass of 366.44 g/mol .

Ilaprazole functions by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This action significantly reduces gastric acid secretion, making it effective for managing acid-related conditions. Clinical studies indicate that ilaprazole exhibits potency comparable to that of omeprazole when administered at equivalent doses .

As mentioned earlier, Ilaprazole acts by irreversibly inhibiting the enzyme H+/K+-ATPase in the stomach, thereby reducing gastric acid production [, ]. This mechanism helps heal ulcers in the stomach and esophagus caused by excess acid and relieves symptoms of GERD like heartburn and acid reflux.

Clinical studies have shown Ilaprazole to be generally well-tolerated with side effects like nausea, headache, diarrhea, and constipation being the most common []. However, long-term use of PPIs, including Ilaprazole, might be associated with an increased risk of vitamin B12 deficiency and bone fractures, requiring further investigation [].

Please Note:

  • Ilaprazole is a prescription medication and should only be taken under the supervision of a qualified healthcare professional.
  • This analysis provides an overview of scientific research on Ilaprazole and is not a substitute for medical advice.

The primary metabolic pathway of ilaprazole involves its conversion to ilaprazole sulfone, facilitated predominantly by cytochrome P450 enzymes CYP3A4 and CYP3A5. The formation of this metabolite is significantly inhibited by ketoconazole, a known CYP3A inhibitor. In vitro studies have shown that the intrinsic clearance for ilaprazole sulfone formation by CYP3A4 is substantially higher than that by CYP3A5 .

The chemical reaction can be summarized as follows:

  • Ilaprazole + CYP3A4/5Ilaprazole Sulfone

This transformation highlights the importance of specific cytochrome P450 enzymes in the pharmacokinetics of ilaprazole.

Ilaprazole demonstrates potent biological activity as an irreversible inhibitor of gastric acid secretion. Its mechanism involves forming a covalent bond with the H⁺/K⁺-ATPase enzyme, effectively blocking its function and leading to decreased gastric acidity. This property makes ilaprazole particularly useful in treating conditions characterized by excessive gastric acid production .

Preclinical studies have indicated that ilaprazole can significantly prevent the development of reflux esophagitis, further supporting its therapeutic potential in managing gastroesophageal reflux disease .

The synthesis of ilaprazole involves a multi-step process utilizing specific chemical precursors and conditions. One notable method includes:

  • Formation of Thioether Intermediate:
    • Reacting 5-(1H-pyrroles-1-base)-2-mercaptobenzimidazole with 3-methyl-4-methoxy-2-chloromethyl pyridine hydrochloride in the presence of sodium hydroxide and potassium iodide as catalysts.
    • The reaction occurs in an organic solvent (e.g., acetone) under controlled temperatures.
  • Final Product Formation:
    • The thioether intermediate is then treated with sodium hydroxide and chlorine bleach under specific conditions to yield ilaprazole .

This synthetic route emphasizes the complexity involved in producing this compound and highlights its unique structural attributes.

Ilaprazole is primarily indicated for:

  • Treatment of dyspepsia
  • Management of peptic ulcer disease
  • Therapy for gastroesophageal reflux disease
  • Healing of duodenal ulcers

Its effectiveness as a proton pump inhibitor makes it a valuable option for patients suffering from acid-related gastrointestinal disorders .

Ilaprazole has been studied for its interactions with various drugs, revealing significant effects on their pharmacokinetics:

  • Amphetamine: Increases absorption leading to elevated serum concentrations.
  • Alendronic Acid: Therapeutic efficacy may decrease when used concurrently.
  • Budesonide: Absorption may be reduced, potentially decreasing efficacy.
  • Bosutinib: Serum concentration of ilaprazole may decrease when co-administered .

These interactions necessitate careful consideration when prescribing ilaprazole alongside other medications.

Ilaprazole shares similarities with other proton pump inhibitors but exhibits unique characteristics that distinguish it from its counterparts. Below are some comparable compounds:

Compound NameUnique Features
OmeprazoleFirst-generation PPI; widely used; less selective
EsomeprazoleS-enantiomer of omeprazole; improved bioavailability
LansoprazoleRapid onset; effective for Zollinger-Ellison syndrome
RabeprazoleShorter half-life; less interaction with CYP enzymes
PantoprazoleMore stable in acidic environments; longer duration

Ilaprazole's unique mechanism as an irreversible inhibitor and its specific metabolic pathways set it apart from these compounds, potentially offering advantages in certain clinical scenarios .

Solubility, Partition Coefficients, and Ionization Behavior

Fundamental Solubility Characteristics

Ilaprazole demonstrates characteristic solubility behavior typical of proton pump inhibitors, exhibiting limited aqueous solubility while showing enhanced dissolution in organic solvents [1] [2]. The compound is sparingly soluble in water, with solubility strongly dependent on pH and the presence of organic co-solvents [1] [2].

Organic Solvent Solubility

The compound exhibits significant solubility in polar aprotic solvents, with dimethyl sulfoxide providing the highest solubility at 15 mg/mL, followed by dimethyl formamide at 10 mg/mL [1] [2]. Ethanol shows considerably lower solubility at 0.3 mg/mL, while dichloromethane and methanol demonstrate only slight solubility [1] [3]. For pharmaceutical applications, mixed solvent systems prove more effective, with a 1:7 ratio of dimethyl sulfoxide to phosphate buffered saline (pH 7.2) achieving 0.12 mg/mL solubility [1] [2].

Partition Coefficient and Lipophilicity

Ilaprazole exhibits a logarithmic partition coefficient (LogP) of 3.04, indicating significant lipophilicity compared to other proton pump inhibitors [4]. This elevated lipophilicity correlates with high plasma protein binding capacity exceeding 97%, contributing to its extended plasma half-life and distinctive pharmacokinetic profile [4]. The compound's lipophilic nature influences its biodistribution, with preferential accumulation in lipid-rich tissues [4].

Ionization Behavior

The ionization behavior of ilaprazole is characterized by a predicted pKa value of 8.23±0.10 [2]. The compound contains multiple nitrogen atoms capable of protonation, with the pyridine nitrogen, benzimidazole nitrogen-3, and benzimidazole nitrogen-4 exhibiting different pKa values [5]. Literature reports suggest pKa2 values for ilaprazole reaching 10.10, indicating the presence of multiple ionizable groups with varying acidic strengths [6]. This complex ionization pattern significantly influences the compound's stability and activation mechanism in acidic environments [5].

Thermal and Photolytic Degradation Pathways

Thermal Degradation Behavior

Ilaprazole demonstrates thermal instability when exposed to elevated temperatures. Studies conducted at 60°C for 24 hours reveal significant thermal degradation, with the formation of a characteristic thermal degradation product identified as TDP-I with a retention time of 2.677 minutes in high-performance liquid chromatography analysis [7] [8]. The compound's thermal decomposition begins around 140°C for cocrystal forms, while pure ilaprazole shows thermal decomposition onset at approximately 155°C [9].

Melting Point and Thermal Characteristics

The melting point of ilaprazole ranges from 149.0 to 153.0°C, with a typical value of 151°C [10]. Differential scanning calorimetry studies reveal an endothermic onset temperature at 158.35°C for pure ilaprazole [9]. The compound's thermal behavior is influenced by its solid-state form, with different polymorphic forms exhibiting varying thermal stability profiles [9] [11].

Photolytic Stability

Contrary to thermal degradation, ilaprazole demonstrates remarkable photolytic stability. Exposure to ultraviolet light at 254 nm for extended periods (48 hours to 7 days) results in no detectable degradation products, indicating excellent photostability [7] [8] [12]. This photostability distinguishes ilaprazole from many other pharmaceutical compounds that typically undergo photodegradation under similar conditions [7] [8].

Degradation Product Identification

Thermal stress testing has identified specific degradation pathways leading to the formation of characterized impurities. The primary thermal degradation product (TDP-I) has been isolated and characterized using liquid chromatography-mass spectrometry techniques [8] [13]. The absence of photolytic degradation products confirms the compound's inherent stability toward electromagnetic radiation in the ultraviolet spectrum [7] [8].

pH-Dependent Stability in Aqueous Systems

Acidic Degradation Behavior

Ilaprazole exhibits pronounced instability in acidic aqueous environments. Hydrochloric acid treatment results in rapid degradation, with the formation of multiple acidic degradation products within short time periods [7] [8]. The compound's susceptibility to acidic hydrolysis necessitates careful formulation considerations for oral dosage forms, typically requiring enteric coating to prevent gastric degradation [7] [8].

Alkaline Stability Profile

In contrast to acidic conditions, ilaprazole demonstrates relative stability under alkaline conditions. Sodium hydroxide treatment produces minimal degradation, making alkaline environments more favorable for analytical procedures and formulation development [7] [8]. This differential stability between acidic and alkaline conditions reflects the compound's chemical structure and protonation state dependencies [7] [8].

pH-Dependent Degradation Kinetics

Quantitative stability studies reveal a strong correlation between pH and degradation rate. At pH 6.8, ilaprazole undergoes 70.6% degradation within 45 minutes, while pH 7.2 results in 32.6% degradation and pH 7.4 shows 24% degradation over the same timeframe [14]. The compound achieves optimal stability at pH 9.0, where degradation is minimal even after extended exposure periods [14].

Buffer System Interactions

Phosphate buffer systems demonstrate varying effects on ilaprazole stability depending on pH. While phosphate buffers at pH 6.8 and 7.4 show significant degradation, pH 8.0 phosphate buffers provide moderate stability suitable for dissolution testing applications [14]. The choice of buffer system becomes critical for analytical method development and quality control procedures [14].

Solid-State Characterization: Polymorphism and Hydration

Polymorphic Forms and Crystal Structures

Ilaprazole exists in multiple solid-state forms, with racemic ilaprazole Form A being the most extensively characterized polymorph [11]. The compound exhibits a molecular weight of 366.44 daltons with Z=2 in the crystal structure, indicating two molecules per unit cell [11]. Powder X-ray diffraction analysis reveals characteristic diffraction patterns that distinguish different polymorphic forms [11].

Cocrystal Formation and Stability Enhancement

Recent investigations have identified the formation of stable cocrystals, particularly the ilaprazole/xylitol cocrystal system [9] [15]. This cocrystal formation occurs in a 1:1 stoichiometric ratio, as confirmed through solid-state cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy [9] [15]. The cocrystal formation involves intermolecular hydrogen bonding between ilaprazole and xylitol, resulting in conformational changes detectable by nuclear magnetic resonance analysis [9] [15].

Hydration Behavior and Moisture Sensitivity

Ilaprazole demonstrates sensitivity to moisture, with storage recommendations specifying sealed containers under inert gas atmosphere at refrigerated temperatures [10]. The compound's hygroscopic nature requires careful control of relative humidity during storage and handling [9]. Studies conducted at 25±2°C with 60±5% relative humidity reveal progressive degradation over time, emphasizing the importance of moisture control [9].

Solid-State Stability Improvements

The development of cocrystal forms significantly enhances solid-state stability. The ilaprazole/xylitol cocrystal maintains 99.8% purity over three months at room temperature, compared to pure ilaprazole which degrades to 90% purity under identical conditions [9]. This improvement in stability is accompanied by reduced formation of ilaprazole sulfur ether (Impurity B), with cocrystal levels remaining at 0.03% compared to 2.28% for pure ilaprazole [9].

Crystallization Process Considerations

The crystallization process significantly influences the final solid-state properties of ilaprazole. Different batches may exhibit variations in crystal packing and molecular conformations, affecting both stability and dissolution characteristics [16]. These batch-to-batch variations necessitate careful process control and analytical monitoring to ensure consistent pharmaceutical quality [16].

PropertyValue
Molecular FormulaC19H18N4O2S
Molecular Weight (g/mol)366.44
CAS Number172152-36-2
Melting Point (°C)149.0-153.0 (151°C typical)
Boiling Point (°C)651.0±65.0 (predicted)
Density (g/cm³)1.39-1.45
AppearanceWhite to light yellow crystalline powder
LogP3.04
pKa8.23±0.10 (predicted)
Solvent/MediumSolubility (mg/mL)
WaterSparingly soluble
DMSO15
Dimethyl Formamide (DMF)10
Ethanol0.3
DMSO:PBS (pH 7.2) (1:7)0.12
DichloromethaneSlightly soluble
MethanolSlightly soluble
Phosphate Buffer pH 6.8Limited (degrades)
Phosphate Buffer pH 8.0Moderate (degrades)
Phosphate Buffer pH 9.0High (most stable)
Degradation ConditionStabilityDegradation Products
Acidic hydrolysis (HCl)Unstable - rapid degradationMultiple acidic degradation products
Alkaline hydrolysis (NaOH)Relatively stableMinimal degradation
Oxidative (H2O2)Unstable - rapid degradationOxidative degradation products (ODP-I, ODP-II)
Thermal (60°C, 24h)Unstable - thermal degradationThermal degradation product (TDP-I)
Photolytic (UV 254nm)Stable - no degradationNone observed
Room temperature storage (25°C)Unstable - requires refrigerationIlaprazole sulfur ether (Impurity B)
Refrigerated storage (5°C)Stable - recommended storageMinimal impurities
pHDegradation at 45 min (%)Stability Assessment
6.870.6Highly unstable
7.232.6Unstable
7.424.0Moderately unstable
8.0ModerateGood stability
9.0Minimal (most stable)Excellent stability

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.11504700 g/mol

Monoisotopic Mass

366.11504700 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

776Q6XX45J

Pharmacology

Ilaprazole is a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. A weak base, ilaprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.

Other CAS

172152-36-2

Wikipedia

Ilaprazole

Dates

Last modified: 08-15-2023
1: Zhou G, Shi S, Zhang W, Tan Z, Chen Y, Guo D, Zhou H, Hu H, Tan J. Identification of ilaprazole metabolites in human urine by HPLC-ESI-MS/MS and HPLC-NMR experiments. Biomed Chromatogr. 2010 Oct;24(10):1130-5. doi: 10.1002/bmc.1416. PubMed PMID: 20352613.
2: Scarpignato C, Pelosini I, Di Mario F. Acid suppression therapy: where do we go from here? Dig Dis. 2006;24(1-2):11-46. Review. PubMed PMID: 16699262.

Explore Compound Types